molecular formula C10H14ClNO4S B1426953 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide CAS No. 1341400-46-1

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide

Cat. No. B1426953
M. Wt: 279.74 g/mol
InChI Key: AXMRNRZXUSFMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, also known as 5-chloro-2-methoxybenzenesulfonamide or 5-chloro-2-MBS, is a synthetic organic compound used in a variety of scientific applications. It is a colorless solid that is soluble in water and other organic solvents. 5-chloro-2-MBS is an important intermediate in the synthesis of various drugs and other compounds. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Carbonic Anhydrase Inhibition for Therapeutic Applications

Research has elucidated the role of sulfonamide-based compounds, including 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, in inhibiting carbonic anhydrase (CA) enzymes. These enzymes are pivotal in physiological processes like fluid secretion, gas exchange, and pH regulation. Sulfonamide-based CA inhibitors have therapeutic applications in conditions like glaucoma, epilepsy, obesity, and hypertension due to their ability to modulate enzyme activity. These compounds demonstrate a polypharmacological effect, potentially enhancing therapeutic outcomes in cardiovascular disease management and obesity through drug repositioning. The inhibition of renal CAs, for instance, has been linked to increased urinary excretion of nitrites, suggesting a role in blood pressure regulation and organ protection (Carta & Supuran, 2013).

Sulfonamides in Drug Discovery and Development

The sulfonamide group, integral to compounds like 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, is a cornerstone in drug discovery due to its presence in a diverse array of clinically used drugs. These include diuretics, antiepileptics, and carbonic anhydrase inhibitors (CAIs). The versatility of sulfonamides has been expanded into novel areas, such as anticancer and antiviral therapies, showcasing the structural motif's potential in developing new therapeutic agents. Recent patents have focused on sulfonamide CAIs with enhanced selectivity and potency, highlighting the ongoing innovation in this domain (Carta, Scozzafava, & Supuran, 2012).

Sulfonamide Antibiotics: Environmental Impact and Human Health

Beyond therapeutic applications, the environmental presence and impact of sulfonamide antibiotics, related to compounds like 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, have been a point of concern. These compounds, extensively used in healthcare and agriculture, have been identified in various ecosystems, leading to microbial resistance risks that could pose global health threats. This underscores the need for effective environmental management and risk assessment strategies to mitigate potential adverse effects on human health and biodiversity (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

properties

IUPAC Name

5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMRNRZXUSFMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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